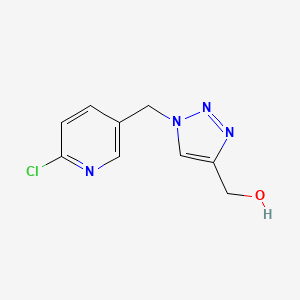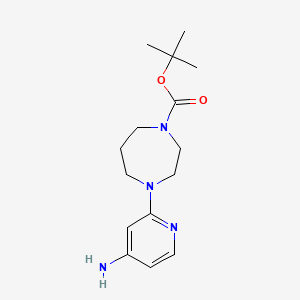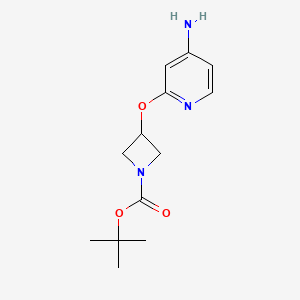
Tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate is C14H21N3O3 . This indicates that the compound is composed of 14 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis
The boiling point of Tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate is predicted to be around 431.4±25.0 °C . The density is predicted to be approximately 1.192±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .Applications De Recherche Scientifique
Synthesis of Enantiopure Azetidine-2-Carboxylic Acids
Azetidine-2-carboxylic acid (Aze) analogs with diverse heteroatomic side chains have been synthesized, showcasing the molecule's utility in creating amino acid-azetidine chimeras. These chimeras are crucial for studying peptide activity and understanding the influence of conformation on biological function (Sajjadi & Lubell, 2008).
Novel Ligand Synthesis for Nicotinic Receptors
The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, demonstrates the compound's potential as a novel ligand for nicotinic receptors. This synthesis underscores the importance of such molecules in developing radiolabeled compounds for imaging and therapeutic applications (Karimi & Långström, 2002).
Activation of Carboxylic Acids
The molecule has been implicated in the activation of carboxylic acids, leading to the efficient formation of amides or peptides. This application is vital in peptide synthesis, illustrating the compound's utility in facilitating bond formation between carboxylic acids and amines (Basel & Hassner, 2002).
Synthesis of Substituted Azetidines
Research has demonstrated efficient synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing the compound's role in accessing novel chemical spaces complementary to piperidine ring systems. This indicates its significance in the development of new compounds with potential medicinal applications (Meyers et al., 2009).
Cycloaddition Reactions
The compound's utility extends to cycloaddition reactions, where it has been used to generate imidazoline, oxazolidine, and tetrahydropyrimidine products. Such reactions are foundational in the synthesis of complex heterocyclic compounds, highlighting its importance in organic chemistry (Yadav & Sriramurthy, 2005).
Propriétés
IUPAC Name |
tert-butyl 3-(4-aminopyridin-2-yl)oxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-10(8-16)18-11-6-9(14)4-5-15-11/h4-6,10H,7-8H2,1-3H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTPUKSOCGFZRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



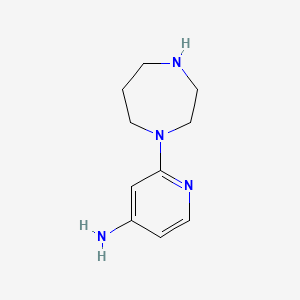
![(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434367.png)
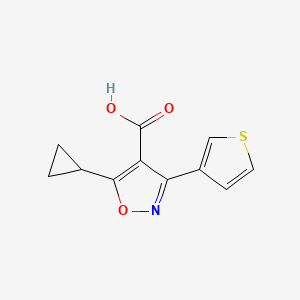
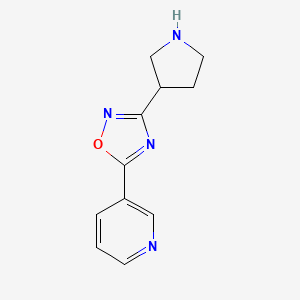
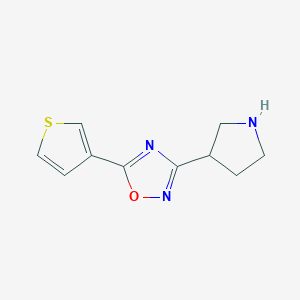
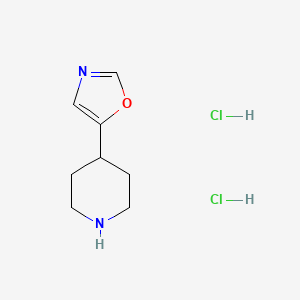
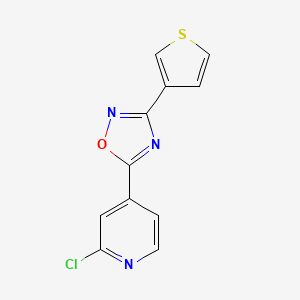
![N-methyl-1-(6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1434376.png)
![3-(piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1434377.png)
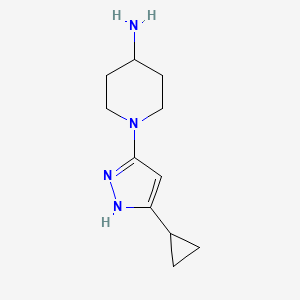
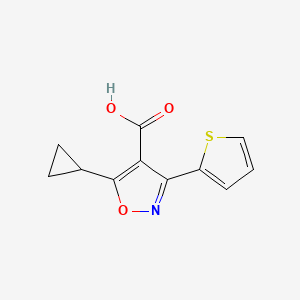
![Methyl 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1434380.png)
